Dihydrocorynantheine

描述

Significance of Monoterpenoid Indole (B1671886) Alkaloids in Chemical Biology

Monoterpenoid indole alkaloids (MIAs) are a large and structurally diverse group of natural products found in various plant species. biorxiv.orgmdpi.com This class of over 3000 identified compounds is known for its significant therapeutic and biological activities. biorxiv.orgresearchgate.net MIAs are synthesized by plants through a complex biosynthetic pathway that joins tryptamine (B22526) with a secoiridoid to form the central precursor, strictosidine (B192452). biorxiv.orgnih.gov From strictosidine, a remarkable array of structural variants is produced. mdpi.com

The chemical complexity and potent bioactivity of MIAs have made them a focal point of research in chemical biology and drug discovery. researchgate.net Many MIAs are used as scaffolds in the development of pharmaceuticals for a wide range of conditions, including cancer, malaria, pain, and cardiovascular diseases. biorxiv.orgtandfonline.com For instance, the well-known anticancer agents vinblastine (B1199706) and vincristine (B1662923) are MIAs derived from the Madagascar periwinkle, Catharanthus roseus. mdpi.com Other notable examples include the antihypertensive agent reserpine (B192253) and the vasodilator ajmalicine. researchgate.net The low natural abundance of many valuable MIAs has driven significant efforts in metabolic engineering and synthetic biology to produce these compounds in heterologous hosts like yeast and tobacco plants. biorxiv.orgmdpi.comnih.gov

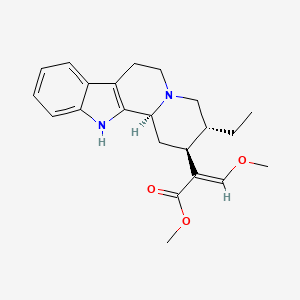

Dihydrocorynantheine within the Indole Alkaloid Structural Framework

This compound is an indole alkaloid belonging to the corynantheine (B231211) subclass of MIAs. ontosight.aimdpi.com The core structure of these alkaloids is the corynanthean skeleton, which is a non-rearranged monoterpene unit. mdpi.com The corynantheine-type alkaloids are further categorized based on their relative stereochemistry into normal, pseudo, allo, and epiallo configurations. mdpi.com

This compound's chemical structure is characterized by an indole nucleus fused to a quinolizidine (B1214090) moiety. nih.gov Its molecular formula is C₂₂H₂₈N₂O₃. nih.gov This compound is found in various plants, including those of the Uncaria and Corynanthe genera. nih.govchemfaces.com Structurally, it is closely related to other corynantheine alkaloids such as corynantheine and corynantheidine. chemfaces.com this compound is also known by the synonym hirsutine (B150204). nih.govchemspider.com The specific arrangement of its atoms and functional groups is crucial for its biological activity. ontosight.ai

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₈N₂O₃ |

| Molecular Weight | 368.477 g/mol |

| IUPAC Name | methyl (E)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |

| InChI Key | NMLUOJBSAYAYEM-XPOGPMDLSA-N |

| Synonyms | Hirsutine, Corynantheidine |

Source: nih.govchemspider.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl (E)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLUOJBSAYAYEM-XPOGPMDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315111 | |

| Record name | Dihydrocorynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50439-68-4 | |

| Record name | Dihydrocorynantheine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50439-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocorynantheine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050439684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocorynantheine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROCORYNANTHEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2FX8N0QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies of Dihydrocorynantheine

Botanical Sources of Dihydrocorynantheine and Related Alkaloids

Corynanthe pachyceras as a Source

The bark of Corynanthe pachyceras, a tree native to tropical West Africa, is a significant source of this compound. thieme-connect.com This plant's bark contains approximately 5.8% indole (B1671886) alkaloids, including a variety of related compounds. doctorlib.org this compound is found alongside other major alkaloids such as corynantheine (B231211), corynantheidine, corynanthine, and α-yohimbine. thieme-connect.comdoctorlib.orggoogle.com The presence of these alkaloids makes C. pachyceras a plant of significant phytochemical interest. thieme-connect.comresearchgate.net

Uncaria Species as Natural Reservoirs

Several species within the Uncaria genus, which has a wide pantropical distribution, are known to contain this compound. nih.govoup.com Notably, it has been reported in Uncaria rhynchophylla and Uncaria macrophylla. nih.gov

Investigations into South American Uncaria species, such as U. guianensis and U. tomentosa, have revealed the presence of this compound in their leaves and stems. oup.com In these species, it co-occurs with other alkaloids like isorhynchophylline, rhynchophylline, mitraphylline, hirsutine (B150204), and hirsuteine. oup.com this compound has also been identified in Uncaria cordata and Uncaria nervosa. unmul.ac.id Furthermore, trace amounts of this compound have been detected in Uncaria rhynchophylla leaves. researchgate.net

Other Plant Genera Reporting this compound Presence

While most prominently found in Corynanthe and Uncaria, this compound has been reported in other plant genera as well, highlighting its distribution across different botanical families.

Advanced Extraction Techniques for this compound from Plant Matrices

The extraction of this compound and other alkaloids from plant materials requires sophisticated methods to ensure high purity and yield.

Solvent-Based Extraction Approaches

A common method for extracting alkaloids involves the use of organic solvents. universiteitleiden.nl For instance, the powdered plant material can be treated with a mixture of methanol (B129727), water, and hydrochloric acid. zobodat.at The general process often involves:

Moistening the powdered plant material and treating it with an alkaline substance like lime to liberate the free alkaloids from their salt forms. alfa-chemistry.com

Extracting the alkaloids with an organic solvent. alfa-chemistry.com

Partitioning the organic extract with an aqueous acid solution, causing the alkaloids to move to the aqueous layer as salts. alfa-chemistry.com

Basifying the aqueous layer and re-extracting the liberated alkaloids with an organic solvent. alfa-chemistry.com

In a specific example of isolating alkaloids from Corynanthe pachyceras bark, crude ethanolic extracts were first obtained. thieme-connect.com These extracts were then fractionated using silica (B1680970) gel chromatography. thieme-connect.com Further purification was achieved through preparative reversed-phase high-performance liquid chromatography (HPLC). thieme-connect.com

Another approach involves extracting ground Corynanthe pachyceras bark with 60% ethanol (B145695) at 60°C. google.com The resulting extract solution is then filtered, evaporated under reduced pressure, and dried. google.com

Supercritical Fluid Extraction Methods for Alkaloids

Supercritical fluid extraction (SFE) presents a more environmentally friendly alternative to traditional solvent-based methods. google.comrsc.org This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), often in combination with a co-solvent, to extract the desired compounds. google.com

For alkaloid extraction, the process generally involves mixing the plant material with supercritical CO2 and a co-solvent under controlled temperature and pressure. google.com A typical setup might use a temperature range of 70 to 90°C and a pressure of 4000 to 6000 psi. google.com The addition of a co-solvent, such as methanol or ethanol, can enhance the polarity of the supercritical CO2 and improve the solubility of the target alkaloids. google.com The extracted alkaloids are then isolated and purified, often using chromatographic techniques. google.com

SFE is considered a valuable method for both analytical and industrial-scale extraction of alkaloids, offering advantages in terms of reduced organic solvent use and potentially higher yields and purity of the final product. unimas.myscielo.br

Chromatographic Separation and Purification Strategies for this compound

The separation of this compound from crude plant extracts is a multi-step process that often begins with an initial extraction using solvent systems like methanol, water, and hydrochloric acid. zobodat.at Following this, chromatographic methods are employed to achieve purification. These methods exploit the different physicochemical properties of the compounds in the mixture, such as their polarity and affinity for the stationary phase, to effect separation.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and quantification of compounds in a mixture. nih.govresearchgate.net For the isolation of this compound and related alkaloids, reversed-phase HPLC (RP-HPLC) is commonly utilized. nih.gov This method employs a non-polar stationary phase (like C8 or C18) and a polar mobile phase. nih.govresearchgate.net

The separation is typically achieved using a gradient elution, where the composition of the mobile phase is varied over time to effectively separate compounds with different polarities. nih.gov A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. mdpi.comnih.gov Detection is frequently performed using a Diode-Array Detector (DAD) or Mass Spectrometry (MS). mdpi.comjst.go.jp A DAD measures the absorbance of the eluate over a range of wavelengths, while an MS detector identifies compounds based on their mass-to-charge ratio, providing structural information. jst.go.jpmeasurlabs.com In the analysis of an Uncaria rhynchophylla extract, this compound was identified using HPLC-MS, exhibiting a protonated molecule at an m/z of 369.2. jst.go.jp

Table 1: Example of HPLC Conditions for the Analysis of Alkaloids in Uncaria

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Shim-pack VP-ODS (250 × 4.6 mm i.d.) mdpi.com |

| Mobile Phase | A: MethanolB: 2 mM Ammonium Acetate (pH 8.0 with triethylamine) mdpi.com |

| Gradient | 60%–100% A over 30 minutes mdpi.com |

| Flow Rate | 1.0 mL/min mdpi.com |

| Column Temp. | 30 °C mdpi.com |

| Detection | Diode Array Detector (DAD) at 241 nm mdpi.com |

Column chromatography is a fundamental preparative technique for purifying compounds from a mixture on a larger scale than analytical HPLC. researchgate.netorgchemboulder.com The process involves packing a solid adsorbent, known as the stationary phase (commonly silica gel), into a column. orgchemboulder.comkhanacademy.org The crude extract is loaded onto the top of the column, and a solvent or solvent mixture, the mobile phase (eluent), is passed through the column. orgchemboulder.com Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. khanacademy.org

In a documented isolation from the root of Uncaria rhynchophylla, a crude alkaloid residue was subjected to silica gel column chromatography. zobodat.at By eluting the column with ethyl acetate, a fraction containing both corynantheine and this compound was successfully separated from other alkaloids. zobodat.at

Table 2: Example of Preparative Column Chromatography for this compound Isolation from Uncaria rhynchophylla

| Parameter | Description |

| Stationary Phase | Silica Gel zobodat.at |

| Mobile Phase (Eluent) | Ethyl Acetate zobodat.at |

| Sample | Crude alkaloid extract from U. rhynchophylla roots zobodat.at |

| Collected Fraction | Contained Corynantheine and this compound zobodat.at |

Thin-Layer Chromatography (TLC) is another valuable chromatographic technique that is often used to monitor the progress of column chromatography separations and to determine the appropriate solvent system. wikipedia.org For preparative purposes (prep-TLC), a thicker layer of adsorbent is used on the plate, allowing for the separation of larger quantities of material (typically up to 100 mg). oup.comwindows.net The separated bands of compounds can be visualized (e.g., under UV light), scraped from the plate, and the desired compound extracted from the adsorbent with a suitable solvent. windows.net For the analysis of Uncaria rhynchophylla alkaloids, a TLC system using a mobile phase of ethyl acetate, 2-propanol, and concentrated ammonia (B1221849) (100:2:1) has been reported, with visualization achieved by fluorescence quenching at 254 nm. zobodat.at

Biosynthetic Pathways and Enzymatic Mechanisms of Dihydrocorynantheine

Overview of Monoterpenoid Indole (B1671886) Alkaloid Biosynthesis

Monoterpenoid indole alkaloids (MIAs) represent a vast and diverse family of over 3,000 natural products, many of which possess significant medicinal properties. mdpi.com The biosynthesis of nearly all MIAs originates from the central precursor, strictosidine (B192452). mdpi.comresearchgate.net This foundational molecule is synthesized through the condensation of two distinct precursors: tryptamine (B22526) and secologanin (B1681713). researchgate.net The indole component, tryptamine, is derived from the amino acid tryptophan via the action of tryptophan decarboxylase (TDC). researchgate.net The monoterpenoid portion, secologanin, is produced from geranyl pyrophosphate (GPP) through a multi-step enzymatic pathway. mdpi.com This pathway involves enzymes such as geraniol (B1671447) synthase (GES) and the cytochrome P450-dependent geraniol 8-hydroxylase (G8H) and secologanin synthase (SLS). mdpi.com The crucial step in MIA biosynthesis is the Pictet-Spengler condensation of tryptamine and secologanin, a reaction stereospecifically catalyzed by strictosidine synthase (STR) to form strictosidine. mdpi.comresearchgate.net

Role of Strictosidine Aglycone in Dihydrocorynantheine Biosynthesis

The formation of strictosidine is a critical juncture, as its subsequent transformation initiates the diversification of the MIA pathway. mdpi.com The next key step is the removal of the glucose moiety from strictosidine, a hydrolysis reaction catalyzed by strictosidine β-D-glucosidase (SGD). researchgate.netoup.com This deglycosylation event generates the highly reactive and unstable strictosidine aglycone. oup.comfrontiersin.org This aglycone is a pivotal intermediate that can be reductively trapped into numerous isomeric forms, serving as the direct precursor to a wide array of alkaloid scaffolds, including the corynantheine-type to which this compound belongs. biorxiv.orgnih.gov The enzymatic reduction of the strictosidine aglycone is a major diversification point in MIA biosynthesis. biorxiv.org

**3.3. Enzymatic Catalysis in this compound Formation

The conversion of the unstable strictosidine aglycone into specific alkaloid structures is governed by a series of highly specific enzymes. The formation of this compound is a prime example of such enzymatic control.

A key enzyme in this pathway is this compound Aldehyde Synthase (DCS), a medium-chain alcohol dehydrogenase. biorxiv.orgresearchgate.net An ortholog of this enzyme, CpDCS, was identified in Cinchona pubescens, the plant that produces the antimalarial drug quinine. biorxiv.orgresearchgate.net In the biosynthesis of quinine, CpDCS was found to convert the strictosidine aglycone into (20R)-dihydrocorynantheine aldehyde. biorxiv.orgresearchgate.net Following deglycosylation by SGD, the aglycone exists in equilibrium with isomers like corynantheine (B231211) iminium. researchgate.net CpDCS acts on this iminium intermediate to yield the this compound aldehyde. researchgate.net An orthologous enzyme, MsDCS, has also been identified in Mitragyna speciosa (Kratom), where it is involved in the biosynthesis of related alkaloids. nih.govescholarship.org

The formation of the this compound scaffold from the strictosidine aglycone involves powerful reductive enzymes that can modify iminium intermediates. escholarship.org The mechanism catalyzed by this compound Aldehyde Synthase (DCS) involves successive reductions. nih.govescholarship.org After the strictosidine aglycone forms the conjugated corynantheine iminium, DCS can catalyze an iterative or "over-reduced" reaction. researchgate.netnih.gov This involves the reduction of the iminium moiety. researchgate.net This type of reaction, where medium-chain alcohol dehydrogenases (ADHs) catalyze the reduction of an α,β-unsaturated iminium, represents an expansion of the canonical catalytic repertoire of ADHs, which typically reduce aldehydes. biorxiv.org This reductive step is crucial for channeling the biosynthetic flux towards the dihydro-series of corynanthe-type alkaloids. researchgate.net

Cytochrome P450 monooxygenases (CYPs) are a superfamily of enzymes critical for the immense structural diversification of MIAs. unb.caresearchgate.netnih.gov While not directly responsible for the formation of this compound from the strictosidine aglycone, they play indispensable roles in both upstream and downstream pathways. Upstream, CYPs like geraniol 8-hydroxylase (G8H) and secologanin synthase (SLS) are essential for the biosynthesis of secologanin, one of the two building blocks of all MIAs. mdpi.com Downstream, CYPs catalyze a wide range of reactions including hydroxylation, epoxidation, ring rearrangement, and aromatization on various MIA skeletons such as the iboga, aspidosperma, and pseudoaspidosperma types. biorxiv.orgunb.caresearchgate.netnih.gov This functional plasticity allows for the generation of thousands of different MIA structures from a common set of early intermediates. mdpi.com The activity of these CYPs often requires accessory proteins like cytochrome P450 reductase (CPR) and cytochrome b5 (CYB5) to function efficiently. mdpi.com

Iterative Reduction Mechanisms in Alkaloid Biosynthesis

Engineering Biosynthetic Pathways for this compound Production

The elucidation of the enzymatic steps in MIA biosynthesis has opened the door for metabolic engineering and synthetic biology approaches to produce high-value alkaloids. mdpi.com Heterologous hosts, particularly baker's yeast (Saccharomyces cerevisiae) and the plant Nicotiana benthamiana, have been successfully engineered to produce complex MIAs. oup.comfrontiersin.org An engineered yeast platform has been developed for the biosynthesis of corynantheine alkaloids, which are derived from this compound. oup.com These efforts involve the strategic integration of multiple genes encoding the biosynthetic enzymes (e.g., those for the secologanin pathway, STR, SGD, and DCS) and necessary accessory enzymes like CPR and CYB5 to support the function of CYPs. mdpi.comoup.combiorxiv.org By optimizing gene expression and cultivation conditions, researchers have achieved de novo production of kratom MIAs, such as mitragynine (B136389) and speciogynine, from simple feedstocks like glucose in yeast. biorxiv.org Furthermore, protein engineering strategies are being explored to modify the substrate scope and stereoselectivity of enzymes like DCS, which could enable the collective biosynthesis of diverse natural products and new-to-nature derivatives. biorxiv.org

Data Tables

Key Enzymes in this compound and Related MIA Biosynthesis

| Enzyme Name | Abbreviation | Enzyme Class | Function | Natural Source Example | Citation(s) |

| Strictosidine Synthase | STR | Pictet-Spenglerase | Condensation of tryptamine and secologanin to form strictosidine. | Catharanthus roseus | mdpi.comresearchgate.net |

| Strictosidine β-D-Glucosidase | SGD | Glucosidase (Hydrolase) | Deglycosylation of strictosidine to form the reactive strictosidine aglycone. | Catharanthus roseus | researchgate.netoup.com |

| This compound Aldehyde Synthase | DCS | Medium-Chain Dehydrogenase/Reductase (MDH/MDR) | Catalyzes the iterative reduction of strictosidine aglycone (via iminium isomer) to form this compound aldehyde. | Cinchona pubescens, Mitragyna speciosa | biorxiv.orgresearchgate.netnih.gov |

| Secologanin Synthase | SLS | Cytochrome P450 Monooxygenase (CYP) | Catalyzes the final ring-opening step in the formation of secologanin. | Catharanthus roseus | mdpi.com |

| Geraniol 8-hydroxylase | G8H | Cytochrome P450 Monooxygenase (CYP) | Hydroxylates geraniol in the secologanin biosynthetic pathway. | Catharanthus roseus | mdpi.com |

Chemical Synthesis and Derivatization Strategies for Dihydrocorynantheine

Total Synthesis Approaches for Dihydrocorynantheine

The total synthesis of this compound, a complex indole (B1671886) alkaloid, has been a significant focus of research, leading to a variety of strategic approaches. These endeavors have been driven by the need to control the molecule's multiple stereocenters and to construct its characteristic indolo[2,3-a]quinolizidine core.

Enantioselective Synthesis Methodologies

The demand for enantiomerically pure alkaloids, crucial for understanding their biological activity, has propelled the development of sophisticated enantioselective synthesis methodologies. ub.edu These strategies aim to control the absolute stereochemistry of the molecule, producing a single enantiomer.

A significant strategy in the enantioselective synthesis of Corynanthe-type alkaloids is the "lactim ether route". ub.eduscispace.com Professor Tozo Fujii's group pioneered this approach, successfully applying it to the total synthesis of (-)-dihydrocorynantheine. ub.eduresearchgate.net The key step in this route involves the coupling of a 3-(chloroacetyl)indole with a chiral lactim ether. ub.eduresearchgate.net This lactim ether, prepared from naturally occurring (+)-cinchonine, serves as a chiral building block, guiding the stereochemical outcome of the synthesis. ub.eduresearchgate.net The resulting product is then elaborated through a series of reactions, including a Bischler-Napieralski cyclization and catalytic hydrogenation, to furnish the final indoloquinolizidine skeleton. ub.edu

Key Features of the Lactim Ether Route:

| Feature | Description |

| Chiral Starting Material | Utilizes (+)-cinchonine, a readily available natural product, to establish chirality. ub.edu |

| Key Reaction | Coupling of 3-(chloroacetyl)indole with a chiral lactim ether. ub.eduresearchgate.net |

| Core Construction | Employs a Bischler-Napieralski cyclization to form the tetracyclic ring system. ub.edu |

| Stereocontrol | The inherent chirality of the lactim ether dictates the stereochemistry of the final product. ub.edu |

Another powerful strategy for the asymmetric synthesis of indoloquinolizidine alkaloids involves the use of enantiopure tryptophanol. nih.govresearchgate.netnih.govacs.org This approach, utilized by several research groups, leverages tryptophanol not only as a source of chirality but also to incorporate the tryptamine (B22526) moiety present in the target alkaloids. nih.govresearchgate.net A key step in this methodology is the stereoselective cyclocondensation of (S)- or (R)-tryptophanol with a suitable racemic δ-oxoester. nih.govnih.govacs.org This reaction leads to the formation of an oxazolopiperidone intermediate with high stereocontrol. nih.govacs.org Subsequent regio- and stereoselective cyclization of this intermediate onto the indole nucleus, often using a modified Bischler-Napieralski reaction, constructs the desired indolo[2,3-a]quinolizidine framework. acs.orgresearchgate.net A novel procedure for the removal of the hydroxymethyl auxiliary group, a remnant of the tryptophanol starting material, has also been developed to enhance the efficiency of this route. nih.govacs.org

More recently, catalytic asymmetric methods have emerged as a highly efficient and productive approach for the synthesis of optically active indoloquinolizidine natural products. ub.edunih.gov These strategies employ chiral catalysts to control the stereochemical outcome of key bond-forming reactions, often in a cascade or one-pot sequence. diva-portal.orgscispace.comnih.gov This approach offers advantages in terms of atom economy, time, and resource management. ub.edu For instance, enantioselective iminium ion catalysis and photocatalytic domino reactions have been elegantly employed to access a broad range of enantioenriched alkaloids, including those of the Corynanthe type. nih.govaablocks.com These methods often allow for the construction of the core alkaloid skeleton with high levels of enantio- and diastereoselectivity from simple, readily available starting materials. diva-portal.orgnih.gov However, a challenge with some catalytic strategies is that they can be target-specific, allowing for the selective formation of only one specific epimer of the alkaloid. ub.edu

Comparison of Enantioselective Strategies:

| Strategy | Key Principle | Advantages |

| Lactim Ether Route | Use of a chiral building block derived from a natural product. ub.edu | Well-established, provides access to specific enantiomers. |

| Tryptophanol-Derived Approaches | Utilization of enantiopure tryptophanol as a chiral auxiliary and source of the tryptamine unit. nih.govresearchgate.net | High stereocontrol, versatile for synthesizing various indole alkaloids. researchgate.netthieme-connect.com |

| Catalytic Asymmetric Strategies | Employment of chiral catalysts to induce stereoselectivity in key reactions. ub.edunih.gov | Highly efficient, atom-economical, potential for cascade reactions. ub.eduscispace.comnih.gov |

Tryptophanol-Derived Approaches to Enantiopure Intermediates

Formal Synthesis and Stereodivergent Strategies

A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product. Several formal syntheses of this compound have been reported, contributing valuable alternative routes to key intermediates. ub.edunih.govacs.orgdiva-portal.orgscispace.comnih.gov For example, the preparation of a specific 3-ethylindolo[2,3-a]quinolizidine intermediate represents a formal total synthesis of (+)-dihydrocorynantheine and (-)-dihydrocorynantheol. nih.govacs.orgresearchgate.net

Stereodivergent synthesis strategies have also been developed to access multiple stereoisomers of the Corynanthe alkaloids from a common starting material. diva-portal.orgnih.gov These approaches are particularly powerful as they allow for the synthesis of not only the natural product but also its non-natural epimers, which can be valuable for structure-activity relationship studies. diva-portal.orgnih.gov One such strategy employs an enantioselective and diastereodivergent one-pot cascade sequence followed by an additional diastereodivergent reaction step. diva-portal.orgnih.gov This allows for the enantio- and diastereoselective synthesis of three out of the four possible epimers of the quinolizidine (B1214090) alkaloids from common starting materials via a shared synthetic route. diva-portal.orgnih.gov

Synthetic Modifications and Derivatives of this compound

The indolo[2,3-a]quinolizidine core of this compound serves as a versatile scaffold for synthetic modification. Researchers have explored various strategies to alter its structure, aiming to create novel derivatives with unique properties. These efforts primarily focus on two key areas: the design of non-natural analogues by modifying the core structure and the study of ring cleavage and rearrangement reactions to generate entirely new molecular frameworks.

Design of Non-Natural Indolo[2,3-a]quinolizidine Derivatives

The synthesis of non-natural indolo[2,3-a]quinolizidine derivatives is a significant area of research, driven by the quest for compounds with enhanced or novel biological activities. ub.edunih.gov The inherent structural complexity and chirality of the corynantheine (B231211) alkaloids present a considerable synthetic challenge, but also offer numerous opportunities for modification. ub.edu Strategies often involve multi-step total synthesis or the modification of natural precursors. ub.edu

A key approach involves stereodivergent synthesis, which allows for the creation of various epimers and analogues that may not be accessible from natural sources. diva-portal.org For instance, a general catalytic asymmetric strategy has been developed for the synthesis of a wide range of optically active indolo[2,3-a]quinolizidines. diva-portal.org This method relies on an enantioselective and diastereodivergent one-pot cascade sequence, providing access to multiple epimers from common starting materials. diva-portal.org

Another successful strategy for generating diversity is the stereoselective cyclocondensation of enantiopure tryptophanol with racemic δ-oxoesters. mdpi.comnih.gov This method allows for the construction of the indolo[2,3-a]quinolizidine scaffold with controlled stereochemistry. mdpi.comnih.gov Subsequent modifications can then be introduced. For example, a library of indolo[2,3-a]quinolizidines with different substituents (such as H, Et, and CH₂CO₂Et) has been synthesized to explore their potential as N-Methyl-d-Aspartate (NMDA) receptor antagonists. mdpi.com

Furthermore, to enhance the affinity for specific biological targets, indolo[2,3-a]quinolizidine-peptide hybrids have been synthesized. ub.edu By coupling the alkaloid scaffold with tripeptides, researchers have created derivatives with increased affinity for dopamine (B1211576) receptors compared to dopamine itself. ub.edu

| Derivative Type | Synthetic Strategy Highlight | Example Substituents/Modifications | Research Focus |

|---|---|---|---|

| Epimers and Analogues | Stereodivergent catalytic asymmetric synthesis | Creation of non-natural stereoisomers | Broadening structural diversity diva-portal.org |

| Substituted Indolo[2,3-a]quinolizidines | Stereoselective cyclocondensation of tryptophanol derivatives | -H, -Et, -CH₂CO₂Et | NMDA receptor antagonists mdpi.comnih.gov |

| Indolo[2,3-a]quinolizidine-Peptide Hybrids | Coupling of the alkaloid scaffold with peptides | Tripeptide moieties | Dopamine receptor affinity ub.edu |

C-D Ring Cleavage and Rearrangement Studies of this compound Derivatives

The cleavage of the C and D rings of the indolo[2,3-a]quinolizidine system in this compound derivatives opens pathways to novel heterocyclic structures. acs.orgnuph.edu.ua These studies often employ specific reagents to break the C-N bond within the quinolizidine structure, leading to ring expansion or other rearrangements. nuph.edu.ua

A well-documented method involves the reaction of tertiary amines like this compound with cyanogen (B1215507) bromide (BrCN) under solvolytic conditions. nuph.edu.uanuph.edu.ua This reaction cleaves the bond between the nitrogen atom (N-4) and the carbon atom at the ring junction (C-3), leading to the formation of a 3,4-seco-cyanamide derivative. jst.go.jp For example, the reaction of hirsutine (B150204) (a stereoisomer of this compound) with BrCN in an ethanol-chloroform mixture yields 3R- and 3S-ethoxy-3,4-seco-cyanamide products. jst.go.jp The stereochemistry of the resulting products can be influenced by the reaction conditions. jst.go.jp

These cleavage reactions are often a key step in the partial synthesis of other complex alkaloids. For instance, the C-D ring cleavage of this compound derivatives has been utilized in the partial synthesis of the dihydroburnamicine ring system. acs.org Other electrophilic reagents, such as phenyl chloroformate, have also been used to induce similar ring-opening reactions, leading to the formation of 2-acylindole alkaloids. jst.go.jp These transformations highlight the utility of the this compound skeleton as a starting point for generating significant molecular diversity through skeletal rearrangement. nuph.edu.ua

| Reagent | Reaction Type | Resulting Product Type | Synthetic Application |

|---|---|---|---|

| Cyanogen Bromide (BrCN) | C-D Ring Cleavage | 3,4-seco-cyanamide derivatives jst.go.jp | Formation of rearranged heterocyclic systems nuph.edu.uanuph.edu.ua |

| Phenyl Chloroformate | C-D Ring Cleavage | 2-acylindole derivatives jst.go.jp | Synthesis of vobasine-type alkaloids jst.go.jp |

Molecular and Cellular Pharmacological Research of Dihydrocorynantheine

Investigation of Molecular Targets and Receptor Interactions

Research into dihydrocorynantheine has identified several key molecular targets, primarily focusing on its interactions with receptors and ion channels that are crucial for physiological regulation.

This compound has been identified as an adrenergic receptor antagonist, with a particular affinity for the alpha-adrenergic subtypes. Adrenergic antagonists are compounds that inhibit the function of adrenergic receptors, which are key components of the sympathetic nervous system, playing vital roles in cardiovascular and neuronal regulation. scielo.br These receptors are generally divided into alpha (α) and beta (β) types. scielo.br

Studies have specifically pointed towards this compound's activity as an α2-adrenergic antagonist. pillbuys.com The α2-adrenergic receptors are G protein-coupled receptors that, when activated, typically inhibit the release of norepinephrine, leading to reduced sympathetic activity. wikipedia.orgnih.gov By acting as an antagonist, this compound blocks this receptor, thereby interfering with its normal signaling cascade. pillbuys.com This mechanism is shared with other yohimbe alkaloids like corynantheine (B231211). pillbuys.com The antagonism at α-adrenergic receptors can lead to effects such as vasodilation by preventing the smooth muscle contraction typically induced by agonists like norepinephrine. nih.govnih.gov While the compound is recognized for this antagonistic activity, specific binding affinities and kinetic data from radioligand binding assays were not detailed in the reviewed literature.

The electrophysiological effects of this compound have been investigated in cardiac muscle, revealing its capacity to modulate ion channel activity. nih.gov Ion channels are membrane proteins that allow ions to pass through, and their coordinated opening and closing are fundamental to generating the cardiac action potential, which governs heart rate and contractility. nih.govnih.gov

In studies using microelectrode techniques on rabbit sino-atrial node and guinea-pig atrial and ventricular preparations, this compound demonstrated direct effects on the action potential. nih.gov In sino-atrial node preparations, the compound, at concentrations from 0.1 to 10 microM, led to a concentration-dependent increase in the cardiac cycle length, a decrease in the slope of pacemaker depolarization (phase 4), and a reduction in the maximum rate of rise of the action potential. nih.gov Furthermore, it prolonged the action potential duration. nih.gov

Similar effects were observed in atrial and ventricular tissues, where this compound (0.1 to 30 microM) also decreased the maximum rate of rise and extended the action potential duration. nih.gov These results strongly suggest that this compound inhibits multiple ion channels in cardiac muscle. nih.gov The prolongation of the action potential and the slowing of depolarization are indicative of effects on potassium and sodium or calcium channels, respectively, which may underlie the compound's observed negative chronotropic (rate-lowering) and antiarrhythmic activities. nih.govmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. mdpi.comnih.gov This method is instrumental in drug discovery for elucidating binding mechanisms and predicting the affinity and activity of a compound. nih.govnih.gov The process involves placing the ligand into the binding site of the target protein and using a scoring function to estimate the binding energy, with more negative values indicating a more favorable interaction. scielo.brwikipedia.org

In the context of this compound's known targets, molecular docking studies are used to explore interactions with adrenergic receptors and cardiac ion channels. For adrenergic receptors, docking simulations help identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand. mdpi.com For instance, studies on α2-adrenergic receptors have highlighted the importance of π-π or cation-π interactions in ligand binding. mdpi.com

Similarly, docking simulations with cardiac ion channel models, such as L-type calcium channels or sodium channels, can reveal potential binding sites and the structural basis for channel modulation. nih.govresearchgate.net These in silico studies provide insights into how a ligand might stabilize a particular channel state (e.g., open, closed, or inactivated). wustl.edufrontiersin.org Although the principles of molecular docking are well-established for these target classes, specific molecular docking studies detailing the binding energy and interaction profile of this compound with adrenergic receptors or cardiac ion channels were not found in the reviewed literature.

Modulation of Ion Channels in Cardiac Muscle

In Vitro Biological Activities and Mechanistic Elucidation

Beyond its interactions with specific molecular targets, this compound has been evaluated for its broader biological effects, including its activity against pathogens and its impact on cell viability.

This compound has demonstrated notable activity against Leishmania major, the protozoan parasite responsible for cutaneous leishmaniasis. pillbuys.comresearchgate.net In vitro assays are used to determine the efficacy of compounds against the promastigote stage of the parasite, which is the motile, flagellated form found in the sandfly vector.

Research has shown that this compound is one of the most active alkaloids against L. major promastigotes. researchgate.net This activity highlights its potential as a lead compound for the development of new antileishmanial drugs, an area of significant need due to the limitations and toxicity of current treatments. researchgate.net

| Organism | Life Cycle Stage | Activity Metric | Value | Source |

|---|---|---|---|---|

| Leishmania major | Promastigote | IC50 | 0.60 µg/mL | researchgate.net |

The cytotoxic potential of this compound has been explored against several cancer cell lines in non-clinical, in vitro settings. sci-hub.se Such studies are foundational in cancer research to identify compounds that can inhibit the growth of tumor cells.

Investigations have assessed the cytotoxicity of this compound against specific cell lines, including the drug-sensitive KB-3-1 (a subclone of the HeLa cervical carcinoma cell line) and the multidrug-resistant KB-V1 cell line. The results indicated that the compound exhibited low cytotoxicity in these assays. univr.it The selectivity index for its leishmanicidal versus cytotoxic effects was reported to be close to unity, suggesting a narrow therapeutic window between its desired antiparasitic activity and its toxicity to host cells. univr.it

| Cell Line | Cancer Type | Finding | Source |

|---|---|---|---|

| KB-3-1 | Cervical Carcinoma (Drug-Sensitive) | Low cytotoxicity observed | univr.it |

| KB-V1 | Cervical Carcinoma (Multidrug-Resistant) | Low cytotoxicity observed | univr.it |

Specific Cell Lines: HepG2, HL-60, SW480, KB-3-1, KB-V1

Vasodilating Activity and Mechanisms in Isolated Tissues

This compound has been identified as a compound with vasodilating properties. nih.gov Vasodilation, the widening of blood vessels, results from the relaxation of vascular smooth muscle cells and is a key process in regulating blood pressure and blood flow. wikipedia.org The mechanisms for vasodilation are complex, often involving the endothelium, a layer of cells lining the blood vessels that releases substances like nitric oxide (NO) to relax the underlying smooth muscle. emkatech.com

In isolated tissue bath protocols, which allow for the study of vascular function without systemic influences, the effects of various compounds on the contraction and relaxation of blood vessels can be precisely measured. emkatech.com The vasodilating action of this compound is likely linked to its broader electrophysiological effects, specifically its ability to inhibit multiple ion channels. nih.gov By modulating ion flow (such as calcium, sodium, or potassium) in vascular smooth muscle cells, the compound can interfere with the signaling cascades that lead to muscle contraction, thereby promoting relaxation and vasodilation. This mechanism is consistent with the actions of many cardiovascular drugs that target ion channels to control vascular tone. nih.gov

Antiarrhythmic Properties Through Cardiac Electrophysiological Effects

This compound exhibits notable antiarrhythmic properties, which are attributable to its direct effects on the electrophysiology of cardiac muscle. nih.gov Cardiac arrhythmias are disturbances in the heart's electrical impulse generation or conduction. nih.gov Antiarrhythmic drugs often work by modulating the cardiac action potential, the cycle of depolarization and repolarization that governs heart muscle contraction. mhmedical.com

Studies using microelectrode techniques on isolated cardiac tissues from rabbits and guinea pigs have revealed the specific electrophysiological effects of this compound. nih.gov In sino-atrial node preparations, the heart's natural pacemaker, the compound was found to decrease the slope of pacemaker depolarization (phase 4) and the maximum rate of rise of the action potential, while prolonging the action potential duration. nih.gov Similarly, in atrial and ventricular muscle preparations, it decreased the maximum rate of rise and extended the action potential duration. nih.gov These findings strongly indicate that this compound acts by inhibiting multiple ion channels, a mechanism that can stabilize the cardiac membrane and suppress irregular heart rhythms. nih.gov

Table 2: Electrophysiological Effects of this compound on Isolated Cardiac Tissues nih.gov

| Tissue Preparation | Parameter | Effect |

|---|---|---|

| Sino-atrial Node | Cycle Length | Increased |

| Slope of Pacemaker Depolarization | Decreased | |

| Maximum Rate of Rise | Decreased | |

| Action Potential Duration | Prolonged | |

| Atrial & Ventricular Muscle | Maximum Rate of Rise | Decreased |

In Vivo Studies in Animal Models (Mechanistic, Non-Clinical)

Effects on Arterial Pressure in Animal Models

Consistent with its vasodilating activity observed in isolated tissues, this compound has demonstrated antihypertensive effects in animal models. nih.govkaust.edu.sa Studies in rats have confirmed the compound's cardiovascular effects, which include the ability to lower arterial blood pressure. sci-hub.se The regulation of arterial pressure is a complex physiological process, and compounds that induce vasodilation typically lower systemic vascular resistance, leading to a decrease in blood pressure. wikipedia.org The antihypertensive action of this compound in vivo provides further evidence of its potential as a cardiovascular agent, corroborating the mechanistic findings from in vitro studies. nih.gov

Influence on Cardiac Muscle Action Potentials

Mechanistic studies investigating the influence of this compound on cardiac muscle have primarily utilized tissues isolated from animal models, such as rabbits and guinea pigs, rather than full in vivo experiments. nih.gov These ex vivo studies provide a detailed view of the compound's direct effects on cardiac cells without the confounding variables of a whole-organism system.

The cardiac action potential is a complex event divided into distinct phases driven by the flow of different ions across the cell membrane. uobabylon.edu.iqyoutube.com this compound influences several of these phases. In atrial and ventricular muscle cells, it prolongs the action potential duration and reduces the maximum rate of rise (Phase 0), which is primarily driven by the influx of sodium ions. nih.gov In the sino-atrial node, it also slows the rate of spontaneous depolarization (Phase 4), which is responsible for setting the heart's pace. nih.gov These effects, caused by the inhibition of multiple ion channels, explain the compound's observed antiarrhythmic and negative chronotropic (heart rate-lowering) activities in these model systems. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hirsutine (B150204) |

| Nitric Oxide |

| IκBα |

| p50 |

Structure Activity Relationship Sar Studies of Dihydrocorynantheine and Analogues

Correlating Structural Features with Biological Activities

The biological activities of dihydrocorynantheine (DHC) and its analogues are intrinsically linked to their tetracyclic indolo[2,3-a]quinolizidine framework. researchgate.netnih.gov Research has demonstrated that the planarity and integrity of the A, B, C, and D rings are fundamental requirements for affinity to alpha-adrenoceptors. researchgate.netsemanticscholar.org This core structure is associated with a wide range of biological actions, including analgesic, anti-inflammatory, and antihypertensive properties. researchgate.netnih.gov

This compound itself has been shown to exhibit significant vasodilating activity by acting against phenylephrine-induced contractions in rat thoracic aorta rings. core.ac.uk Furthermore, studies have identified its potential as a leishmanicidal agent. a2bchem.com The specific functional groups attached to the core scaffold play a crucial role in defining the potency and selectivity of these actions. A comparative analysis of DHC with its analogue, yohimbine (B192690), reveals that the conformation of the carboxymethyl group on the E ring is a key determinant for selectivity between alpha-1 and alpha-2 adrenoceptor blockade. researchgate.netsemanticscholar.org While both compounds interact with these receptors, DHC shows a preference for the alpha-1 subtype. semanticscholar.org

Table 1: Correlation of Structural Features with Biological Activity

| Compound/Feature | Structural Moiety | Correlated Biological Activity | Reference(s) |

|---|---|---|---|

| This compound | Indolo[2,3-a]quinolizidine Core | Vasodilating activity, Alpha-adrenoceptor affinity | semanticscholar.orgcore.ac.uk |

| Yohimbine Analogues | Planar A, B, C, D Rings | Essential for affinity to alpha-adrenoceptors | researchgate.netsemanticscholar.org |

| Yohimbine Analogues | E Ring Carboxymethyl Group | Determines selectivity for alpha-1 vs. alpha-2 adrenoceptors | researchgate.netsemanticscholar.org |

| Corynantheine (B231211) Alkaloids | Tetracyclic Indoloquinolizidine Motif | Anti-inflammatory, Analgesic, Antihypertensive effects | nih.govresearchgate.net |

| This compound | Indole (B1671886) Alkaloid Structure | Leishmanicidal activity | a2bchem.com |

Stereochemical Influences on Pharmacological Profiles

Stereochemistry is a critical factor that dictates the pharmacological profile of corynantheine alkaloids. nih.gov The spatial arrangement of atoms and functional groups significantly affects how these molecules interact with their biological targets. The importance of stereoisomerism is clearly demonstrated by comparing this compound (DHC) with its analogues, such as yohimbine, β-yohimbine, and its C3 structural epimer, hirsutine (B150204). semanticscholar.orgwikipedia.org

In studies assessing alpha-adrenoceptor blocking activities, distinct potency orders emerge based on stereochemistry. For alpha-1 blocking activity, the order was found to be yohimbine > this compound > β-yohimbine. semanticscholar.org Conversely, for alpha-2 blocking activity, the potency order was yohimbine > β-yohimbine > this compound. semanticscholar.org This highlights that while these stereoisomers may target the same receptors, their affinity and selectivity vary considerably. DHC is noted as being the most selective for the alpha-1 subtype among this group, whereas yohimbine is the most selective for the alpha-2 subtype. researchgate.netsemanticscholar.org

Further research on cardiac muscle action potentials revealed that both DHC and its C3 epimer, hirsutine, induce similar effects, including a concentration-dependent decrease in the maximum rate of rise and a prolongation of the action potential duration. wikipedia.org These findings suggest that both epimers can inhibit multiple ion channels, contributing to their negative chronotropic and antiarrhythmic activities, though the quantitative aspects of their potency may differ. wikipedia.org The stereochemistry at other positions, such as C20, is also recognized as crucial for the biological activity of this class of alkaloids. nih.gov

Table 2: Influence of Stereochemistry on Adrenoceptor Blocking Potency

| Compound | Stereochemical Relationship | α1-Adrenoceptor Blocking Potency Order | α2-Adrenoceptor Blocking Potency Order | Reference(s) |

|---|---|---|---|---|

| Yohimbine | Stereoisomer | 1 | 1 | researchgate.netsemanticscholar.org |

| This compound | Stereoisomer | 2 | 4 | researchgate.netsemanticscholar.org |

| β-Yohimbine | Stereoisomer | 3 | 2 | semanticscholar.org |

| (-)Indoloquinolizidine | Analogue | > Yohimbine | 3 | semanticscholar.org |

| Hirsutine | C3 Epimer of DHC | Similar ion channel inhibition to DHC | Similar ion channel inhibition to DHC | wikipedia.org |

Note: Lower numbers in potency order indicate higher potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net These models aim to predict the activity of new or untested compounds by analyzing physicochemical properties and theoretical molecular descriptors. nih.gov

While the literature mentions the application of QSAR analysis to corynantheine-type alkaloids, detailed, publicly accessible QSAR models specifically for this compound are not extensively documented. core.ac.uk However, the principles of QSAR are widely applied to the broader class of alkaloids to understand and predict various activities, including anti-inflammatory effects and interactions with central nervous system targets. chemmethod.com These studies typically involve calculating molecular descriptors that quantify properties like lipophilicity, electronic distribution, and steric factors. mdpi.com Machine learning algorithms and statistical methods, such as multiple linear regression, are then used to build predictive models. chemmethod.comfrontiersin.org

For related indole alkaloids, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used. mdpi.comacs.org These approaches analyze the three-dimensional steric and electrostatic fields around aligned molecules to identify regions where modifications would likely enhance or diminish biological activity. acs.org Such models are instrumental in guiding the rational design of new analogues with improved potency and selectivity. researchgate.net

Impact of Peripheral Substituents on Activity and Conformation

The nature and position of peripheral substituents on the this compound scaffold have a profound impact on both its molecular conformation and biological activity. Modifications to these external chemical groups can alter the molecule's shape, flexibility, and electronic properties, thereby influencing its interaction with biological targets.

A key example is the difference between this compound, which possesses an ethyl group at C-20, and its close analogue corynantheine, which has a vinyl group at the same position. Conformational analysis using 1H NMR spectroscopy and computational methods revealed that this seemingly minor difference significantly affects the molecule's flexibility. The rotation of the 3-methoxypropenoate side chain is much slower in this compound compared to corynantheine, reflecting the greater steric bulk of the ethyl group versus the vinyl group. This demonstrates a direct link between a peripheral substituent and the conformational dynamics of the molecule.

Furthermore, substituents on the E ring are critical for determining receptor selectivity. As noted in studies comparing yohimbine analogues, the conformation of the carboxymethyl group on the E ring is a primary factor in the differential blocking activity at alpha-1 and alpha-2 adrenoceptors. researchgate.netsemanticscholar.org The ability to modify such peripheral groups is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a lead compound's pharmacological profile to enhance desired activities.

Table 3: Impact of Peripheral Substituent on Conformational Dynamics

| Compound | Peripheral Substituent (at C-20) | Key Conformational Finding | Consequence | Reference(s) |

|---|---|---|---|---|

| This compound | Ethyl group | Slow exchange rate (9 s⁻¹ at 0°C) between rotamers. | Higher energy barrier for side chain rotation. | |

| Corynantheine | Vinyl group | Fast exchange rate (350 s⁻¹ at 0°C) between rotamers. | Lower energy barrier for side chain rotation due to less steric bulk. |

Advanced Analytical Methodologies in Dihydrocorynantheine Research

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Spectroscopic methods are fundamental to understanding the intricate structural details of dihydrocorynantheine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for investigating the dynamic three-dimensional structure of this compound in solution. 1H NMR spectra of this compound recorded at room temperature indicate the presence of two distinct conformers that are close to coalescence. nih.govresearchgate.netacs.org This phenomenon arises from the restricted rotation around the C(16)-C(17) bond in the 3-methoxypropenoate side chain. acs.org

At lower temperatures, the exchange between these two conformers slows sufficiently to allow for their individual characterization. nih.govacs.org Through low-temperature Nuclear Overhauser Effect Spectroscopy (NOESY), the specific arrangement of each conformer has been determined. The major conformer has the methyl ether group positioned above the plane of the ring, while in the minor conformer, it is located below the ring plane. nih.govacs.org Both conformers maintain a trans-fused quinolizidine (B1214090) system. acs.org

Dynamic 1H NMR line-shape analysis has been used to quantify the energy barrier for this conformational exchange. nih.govacs.org In contrast, the related compound corynantheine (B231211), which has a vinyl group instead of an ethyl group, exhibits a much faster exchange rate, highlighting the steric influence of the ethyl group in this compound. nih.gov The free energy difference (ΔG°) between the two this compound conformers was determined to be 1.1 kJ/mol at -40 °C. nih.govacs.org

Table 1: Activation Parameters for Rotamer Exchange in this compound This table presents the thermodynamic parameters for the conformational exchange between the two rotamers of this compound, as determined by dynamic 1H NMR spectroscopy.

| Parameter | Value |

| Enthalpy of Activation (ΔH‡) | 71 ± 6 kJ/mol |

| Entropy of Activation (ΔS‡) | 33 ± 6 J/mol·K |

| Free Energy Difference (ΔG°) at -40°C | 1.1 kJ/mol |

| Data sourced from scientific research on the conformational analysis of this compound. nih.govacs.org |

Mass spectrometry is an indispensable tool for identifying this compound and characterizing its structure through fragmentation analysis. When coupled with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF), it is possible to deduce the elemental composition of the parent molecule and its fragments with high accuracy. jst.go.jp

In positive ion mode, this compound typically forms a protonated molecule [M+H]⁺. jst.go.jp Collision-Induced Dissociation (CID) experiments on this precursor ion generate a series of characteristic fragment ions that provide structural information. Research has shown that this compound and its isomers share similar fragmentation patterns, which include specific bond cleavages such as α-cleavage and retro-Diels-Alder (RDA)-type fissions (referred to as DRA-cleavage in some literature). jst.go.jp These fragmentation pathways are crucial for distinguishing it from other structurally related alkaloids. jst.go.jp The detailed analysis of these pathways, often aided by multistage MS (MSⁿ) experiments, allows researchers to pinpoint specific structural motifs within the molecule. nih.gov

Table 2: Key Fragmentation Characteristics of this compound in MS This table summarizes the typical mass spectrometry fragmentation behavior observed for this compound and related isomers.

| Feature | Description |

| Parent Ion | Protonated molecule [M+H]⁺ in positive ion mode. |

| Key Cleavage Types | α-cleavage, retro-Diels-Alder (RDA/DRA)-type cleavage, i-cleavage. |

| Application | Identification and structural elucidation; differentiation from isomers like hirsutine (B150204). |

| Information based on studies of indole (B1671886) alkaloid fragmentation. jst.go.jp |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Chromatographic Techniques for Research Analysis

Chromatographic methods are essential for the separation and quantification of this compound, particularly within complex mixtures such as biological extracts or pharmaceutical formulations.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying this compound in biological samples. nih.govrsc.org This technique combines the powerful separation capabilities of HPLC with the precise detection and quantification offered by tandem mass spectrometry. rsc.org

The methodology involves developing a chromatographic method that effectively separates this compound from other matrix components. rsc.org Subsequently, the mass spectrometer is set to operate in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected and fragmented, and then one or more specific product ions are monitored. This two-stage filtering process provides exceptional selectivity and sensitivity, minimizing interference from the complex biological matrix. veedalifesciences.comnih.gov Studies have utilized HPLC-MS methods to quantify this compound and its isomers, demonstrating the technique's suitability for complex natural product analysis. jst.go.jp The reliability of such quantitative methods depends heavily on proper validation, including the assessment of linearity, accuracy, precision, and the use of appropriate internal standards to correct for matrix effects and procedural losses. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC), when coupled with mass spectrometry, offers a significant advantage for high-throughput analysis of this compound. researchgate.net UHPLC systems use columns with smaller particle sizes (typically less than 2 µm) compared to conventional HPLC, which results in dramatically faster analysis times and improved chromatographic resolution and sensitivity. researchgate.netmdpi.com

These features make UHPLC-MS exceptionally well-suited for applications requiring the rapid analysis of a large number of samples, such as in metabolic screening, quality control of herbal extracts, or during the optimization of chemical reactions. researchgate.netchemrxiv.org A UHPLC-MS/MS method can significantly reduce the turnaround time for sample analysis, often cutting run times down to a few minutes without compromising the quality of the data. mdpi.com The increased speed and efficiency enable researchers to process more samples in a shorter period, facilitating large-scale studies and accelerating the pace of discovery in this compound research. chemrxiv.orgnih.gov

Future Research Directions and Translational Perspectives Academic Focus

Elucidating Undiscovered Molecular Mechanisms of Action

Dihydrocorynantheine, an indole (B1671886) alkaloid found in plants such as Uncaria rhynchophylla, has demonstrated a range of biological activities, including neuroprotective and cardiovascular effects. spandidos-publications.comresearchgate.net However, the complete picture of its molecular interactions remains partially understood, presenting a significant area for future investigation. While it is known to be a major component of traditional herbs used for cardiovascular and central nervous system disorders, and has been shown to possess antihypertensive and antiarrhythmic properties, the precise molecular targets and pathways responsible for these effects require deeper exploration. spandidos-publications.com

Initial research has pointed towards its influence on intracellular calcium levels and the action potential in cardiac muscle. spandidos-publications.com Studies on its neuroprotective effects suggest it can protect against glutamate-induced cell death and inflammation-mediated neurotoxicity. spandidos-publications.comub.edu Despite these findings, the direct protein targets, receptor interactions, and downstream signaling cascades are not fully mapped. Future research should aim to identify the specific receptors, ion channels, and enzymes that this compound directly binds to. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking studies could be employed to uncover these primary targets.

Furthermore, investigating its role in modulating complex signaling networks is crucial. For instance, its anti-inflammatory effects in microglial cells suggest an interaction with pathways like NF-κB or MAP kinase, but the exact mechanism is yet to be detailed. spandidos-publications.com Polypharmacology approaches, which examine the effects of a compound on multiple targets, could be particularly insightful for a natural product like this compound. biorxiv.org Systems biology and network pharmacology can help to build a more comprehensive model of its mechanism of action by integrating data from genomics, proteomics, and metabolomics. biorxiv.org Elucidating these undiscovered mechanisms is essential for understanding its therapeutic potential and for the rational design of more specific and potent analogues.

Rational Design and Synthesis of Novel this compound Analogues with Enhanced Specificity

The chemical scaffold of this compound presents a valuable starting point for the rational design and synthesis of novel analogues with improved therapeutic properties. ub.eduslideshare.net The goal of analogue design is to create new molecules that retain or enhance the desired pharmacological effects while minimizing off-target interactions. slideshare.net The development of synthetic strategies to access the core indolo[2,3-a]quinolizidine system is a key focus of academic and pharmaceutical research. ub.edu

Several enantioselective total syntheses of (+)-dihydrocorynantheine have been reported, providing a foundation for creating structural variations. ub.edunih.gov One key strategy involves the stereoselective cyclocondensation of (S)-tryptophanol with a δ-oxoester, followed by a regio- and stereoselective cyclization to form the core structure. nih.gov This synthetic accessibility allows for systematic modifications at various positions of the molecule. Structure-activity relationship (SAR) studies can then be performed by synthesizing a library of analogues and evaluating their biological activity. For example, modifying the substituents on the indole ring or the ethyl group at the C3 position could significantly impact receptor binding and specificity. ub.edu

Computational modeling and molecular docking can guide the rational design process. biorxiv.orgresearchgate.net By modeling the interaction of this compound with potential biological targets, researchers can predict which structural modifications are most likely to enhance binding affinity and selectivity. researchgate.net For instance, cocrystallography studies of similar oxindole (B195798) cores have provided insights into their interaction with ATP binding pockets of kinases, suggesting a potential mechanism to explore for this compound analogues. researchgate.net The synthesis of hybrid molecules, where the this compound scaffold is combined with other pharmacophores, is another promising avenue for developing multi-target drugs. rsc.org This approach could lead to the development of novel therapeutic agents for complex diseases.

| Synthetic Strategy | Key Features | Potential for Analogue Synthesis | Reference(s) |

| Enantioselective Total Synthesis | Utilizes chiral starting materials like (S)-tryptophanol; involves stereoselective cyclocondensation and cyclization. | Allows for the creation of specific stereoisomers and modification of various functional groups. | nih.gov |

| Pictet-Spengler Reaction | A classic method for synthesizing tetrahydroisoquinoline and β-carboline structures, central to many indole alkaloids. | Adaptable for creating a variety of indolo[2,3-a]quinolizidine systems. | mdpi.com |

| Modified Bischler-Napieralski Reaction | Enables regioselective cyclization at the indole 2-position from a lactam carbonyl group. | Provides a route to the pentacyclic core, which can be further functionalized. | ub.edu |

| Tandem Ring Closing Metathesis | A ruthenium-catalyzed reaction to form indolizinoindoles from diene precursors. | Offers a modern and efficient method for constructing the heterocyclic core. | mdpi.com |

Expanding Biosynthetic Engineering for Sustainable Production

The natural production of this compound and related monoterpene indole alkaloids (MIAs) in plants is often in low quantities, making extraction an inefficient and unsustainable process. nih.gov Metabolic engineering in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli offers a promising and sustainable alternative for the production of these complex molecules. nih.gova-star.edu.sg A significant portion of the biosynthetic pathway leading to strictosidine (B192452), the universal precursor for all MIAs, has been successfully reconstituted in yeast. nih.govnih.gov

The biosynthesis of this compound proceeds from strictosidine aglycone. mpg.de Recent research has identified key enzymes in Mitragyna speciosa that are involved in the formation of the corynanthe-type scaffold. mpg.de Notably, two medium-chain alcohol dehydrogenases, MsDCS1 and MsDCS2, stereoselectively reduce an iminium intermediate to form the diastereomeric pair of this compound. nih.govmpg.de This is followed by methylation by an enol O-methyltransferase (MsEnolMT) to produce corynantheidine. mpg.de

Future research will focus on several key areas to expand and optimize this biosynthetic platform. biorxiv.org

Enzyme Discovery and Engineering : Identifying and characterizing the remaining unknown enzymes in the pathway is a priority. Furthermore, protein engineering can be used to improve the efficiency and alter the substrate specificity of known enzymes. biorxiv.orgbiorxiv.org For instance, engineering this compound synthase (DCS) has been shown to invert the stereoisomer ratio of its products, demonstrating the potential to control the stereochemistry of the final compound. biorxiv.org

Host Strain Optimization : Engineering the metabolism of the microbial host is crucial to increase the supply of precursors like tryptophan and secologanin (B1681713), as well as essential cofactors like NADPH and S-adenosyl-L-methionine (SAM). nih.govnih.gov This involves fine-tuning gene expression to balance pathway flux and minimize the accumulation of toxic intermediates, thereby maximizing the final product titer, rate, and yield. a-star.edu.sg

Collective Biosynthesis : By leveraging enzymes with broad substrate specificity or engineered enzymes, it may be possible to create a "collective biosynthesis" platform that can produce a diverse collection of related alkaloids and novel, "new-to-nature" derivatives from a common intermediate. biorxiv.orgbiorxiv.org This has been demonstrated by feeding halogenated tryptamine (B22526) analogues to engineered yeast to produce fluorinated versions of alkaloids. nih.govmpg.de

| Enzyme | Function in Biosynthesis | Source Organism | Reference(s) |

| Strictosidine Synthase (STR) | Condenses tryptamine and secologanin to form strictosidine. | Catharanthus roseus | nih.gov |

| Strictosidine Glucosidase (SGD) | Removes the glucose moiety from strictosidine to form the reactive strictosidine aglycone. | Catharanthus roseus | nih.gov |

| This compound Synthase (DCS) | Reduces the iminium intermediate to form this compound diastereomers. | Mitragyna speciosa | nih.govmpg.de |

| Enol O-Methyltransferase (EnolMT) | Methylates the enol group of this compound to form corynantheidine. | Mitragyna speciosa | mpg.de |

Development of Advanced Analytical Platforms for Metabolomics and Bioactivity Profiling

Understanding the full biological impact of this compound requires advanced analytical platforms capable of comprehensive metabolomics and bioactivity profiling. mdpi.commdpi.com The complexity of biological systems and the often multi-targeted nature of natural products necessitate sophisticated techniques to identify metabolites, elucidate metabolic pathways, and screen for biological activity. mdpi.comnumberanalytics.com

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology for metabolomics due to its high sensitivity and throughput. nih.govfrontiersin.org Untargeted LC-MS-based metabolomics can be used to generate a global snapshot of the metabolic changes induced by this compound in cells or organisms. mdpi.com This can help identify biomarkers of its effect and reveal which metabolic pathways are perturbed. mdpi.com However, processing the vast and complex data generated by these platforms remains a challenge, requiring advanced bioinformatics tools for peak picking, alignment, and metabolite annotation. nih.gov

Future development in this area will likely focus on several key aspects:

Integrated Omics : Integrating metabolomic data with other "omics" data, such as genomics, transcriptomics, and proteomics, will provide a more holistic, systems-level understanding of this compound's biological effects. mdpi.comnumberanalytics.com

AI and Machine Learning : Artificial intelligence (AI) and machine learning algorithms are increasingly being used to analyze large metabolomics datasets. laboratoriosrubio.com These tools can help identify subtle patterns, predict the bioactivity of compounds, and streamline the process of biomarker discovery. biorxiv.orglaboratoriosrubio.com

High-Throughput Bioactivity Screening : To efficiently profile the biological activities of this compound and its synthesized analogues, high-throughput screening (HTS) assays are essential. These can be combined with metabolomics in a process sometimes called "bioactivity-based metabolome mining" to directly link specific metabolites in a complex mixture to a particular biological function. mdpi.com

Advanced Analytical Software : The development of more user-friendly and powerful software platforms is crucial for the broader research community. Platforms like MetaboAnalyst and XCMS Online are continuously being improved to offer more sophisticated statistical analysis, data visualization, and pathway analysis tools, enabling researchers to extract more meaningful insights from their data. numberanalytics.commdpi.comosti.gov

| Analytical Platform/Technique | Application for this compound Research | Advantages | Reference(s) |

| LC-MS/GC-MS | Untargeted and targeted analysis of this compound, its metabolites, and other related compounds in biological samples. | High sensitivity, high throughput, suitable for complex mixtures. | nih.govfrontiersin.org |

| NMR Spectroscopy | Structural elucidation of novel analogues and metabolites; quantitative metabolomics. | Provides detailed structural information; non-destructive. | mdpi.com |

| High-Throughput Screening (HTS) | Rapidly screen libraries of this compound analogues for desired biological activities (e.g., receptor binding, enzyme inhibition). | High efficiency, allows for testing thousands of compounds quickly. | mdpi.com |

| Metabolomics Data Platforms (e.g., MetaboAnalyst) | Statistical analysis, pathway analysis, and visualization of metabolomics data to identify significant metabolic changes. | Comprehensive analysis tools, facilitates biological interpretation of large datasets. | numberanalytics.commdpi.com |

常见问题

Q. How can researchers improve reproducibility when synthesizing this compound derivatives?

- Methodological Answer : Provide step-by-step synthetic procedures (e.g., reaction temperatures, catalyst loads) and characterize intermediates (TLC, NMR). Deposit spectral data in public repositories (e.g., ChemSpider) .

- Case Study : If a synthetic route yields inconsistent purity, troubleshoot via controlled atmosphere techniques (e.g., Schlenk line) or alternative purification methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |